N-(2-butyl-1,3-benzoxazol-5-yl)prop-2-enamide
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Overview
Description
N-(2-butyl-1,3-benzoxazol-5-yl)prop-2-enamide is a useful research compound. Its molecular formula is C14H16N2O2 and its molecular weight is 244.294. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Benzoxazoles, including structures similar to "N-(2-butyl-1,3-benzoxazol-5-yl)prop-2-enamide," play a crucial role in synthetic chemistry, serving as intermediates in the production of various heterocyclic compounds. Techniques such as microwave-assisted synthesis have been utilized to enhance the efficiency of benzoxazole derivatization, indicating the compound's significance in facilitating rapid and diverse synthetic routes (Özil & Menteşe, 2020). Additionally, S-arylation of 2-mercaptobenzazoles has been explored for constructing 2-arylthio-benzazoles, showcasing the compound's versatility in creating biologically active molecules with potential pharmaceutical applications (Vessally et al., 2018).
Biological and Pharmacological Activities
Benzoxazoles are recognized for their broad spectrum of biological and pharmacological activities. They have been investigated for their potential as antimicrobial agents, demonstrating the structural backbone's utility in designing novel antimicrobials with significant efficacy against pathogens. The review by de Bruijn, Gruppen, & Vincken (2018) highlights the antimicrobial potential of benzoxazinoids (a related class), suggesting the possibilities for benzoxazoles to serve as scaffolds in drug development efforts aimed at combating microbial infections (de Bruijn, Gruppen, & Vincken, 2018).
Material Science Applications
In the field of material science, benzoxazole derivatives have shown promise. For instance, the development of plastic scintillators based on polymethyl methacrylate incorporates benzoxazole-related compounds to enhance scintillation efficiency and stability, indicating the utility of these compounds in advanced material applications (Salimgareeva & Kolesov, 2005).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(2-butyl-1,3-benzoxazol-5-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-3-5-6-14-16-11-9-10(15-13(17)4-2)7-8-12(11)18-14/h4,7-9H,2-3,5-6H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXZETMZKPZLTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(O1)C=CC(=C2)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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